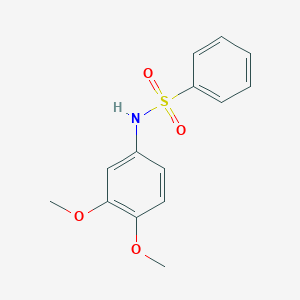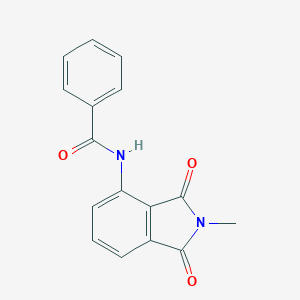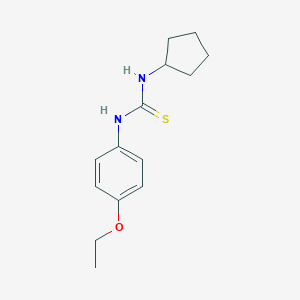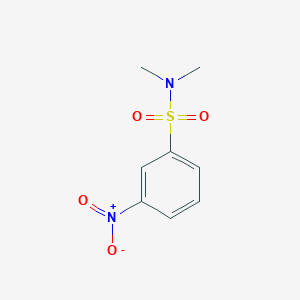
1-(Phenylsulfonyl)indole
概述
描述
1-(benzenesulfonyl)indole is a sulfonamide.
属性
IUPAC Name |
1-(benzenesulfonyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLCYCWLIKWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311068 | |
| Record name | 1-(Phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40899-71-6 | |
| Record name | 40899-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40899-71-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(Phenylsulfonyl)indole?
A1: this compound has the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol. []
Q2: Is there structural information available from spectroscopic data?
A2: Yes, crystal structures of this compound and several derivatives have been determined using X-ray crystallography. These studies reveal that the phenylsulfonyl group is typically oriented nearly perpendicular to the indole ring system. [, , , , ]
Q3: Why is this compound considered a useful synthetic intermediate?
A3: The phenylsulfonyl group serves as a protecting group for the indole nitrogen, allowing for selective reactions at other positions on the indole ring. This protection is particularly important for reactions involving strong bases or nucleophiles, which could otherwise react with the indole nitrogen. [, , , ]
Q4: What types of reactions can be performed with this compound?
A4: this compound is susceptible to a variety of reactions, including: * Lithiation: Treatment with strong bases like s-butyllithium can generate 2-lithio and 3-lithio derivatives, allowing for further functionalization at these positions. [, , ] * Nucleophilic Addition: The electron-withdrawing nature of the phenylsulfonyl group enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic addition reactions. This property allows for the synthesis of various 2-substituted and 3-substituted indole derivatives. [, , , ] * Electrophilic Substitution: While less common, electrophilic aromatic substitution reactions can also be performed, albeit with lower regioselectivity compared to unprotected indoles. [] * Cycloadditions: this compound can participate in Diels-Alder reactions with dienes, providing access to carbazole derivatives. [, , ] * Metal-Mediated Reactions: The indole 2,3-double bond can undergo [2+2+2] cycloadditions with α,ω-diynes in the presence of cobalt catalysts, yielding dihydrocarbazoles. []
Q5: Can the phenylsulfonyl group be removed after the desired reaction?
A5: Yes, the phenylsulfonyl group can be cleaved under various conditions, such as basic hydrolysis or reductive cleavage with sodium amalgam. [, ]
Q6: Has this compound been used in the synthesis of biologically active molecules?
A6: Yes, it has served as a key building block for synthesizing compounds with diverse biological activities, including:* Dopamine agonists: Derivatives of this compound have been utilized in the preparation of compounds exhibiting dopamine agonist activity. [] * Aziridinomitosenes: Researchers have explored its use in developing enantiospecific synthetic routes towards aziridinomitosenes, potent antitumor agents. []* Cholinesterase and 5-HT6 receptor ligands: Studies have investigated this compound-based compounds as potential multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, aiming to address Alzheimer's disease. []
Q7: Are there any known Structure-Activity Relationship (SAR) studies related to this compound derivatives?
A7: While the provided research doesn't delve deep into comprehensive SAR studies, certain observations can be made:* The position of substituents on the indole ring significantly influences biological activity. [, , ]* The nature of the substituent at the 2-position of the indole can impact binding affinity to specific targets. []* Introducing additional functional groups to the phenylsulfonyl ring could potentially modulate activity and selectivity profiles.
Q8: Have computational methods been applied to study this compound?
A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and molecular orbitals of this compound and its derivatives. These studies offer insights into electronic transitions and reactivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)



![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)



![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
